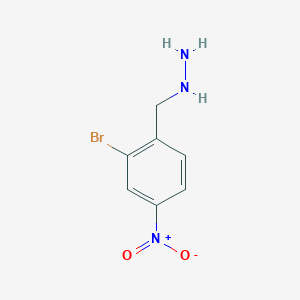

(2-Bromo-4-nitrobenzyl)hydrazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H8BrN3O2 |

|---|---|

Molecular Weight |

246.06 g/mol |

IUPAC Name |

(2-bromo-4-nitrophenyl)methylhydrazine |

InChI |

InChI=1S/C7H8BrN3O2/c8-7-3-6(11(12)13)2-1-5(7)4-10-9/h1-3,10H,4,9H2 |

InChI Key |

WLPGOHJSTOOECX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Br)CNN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Bromo 4 Nitrobenzyl Hydrazine

Retrosynthetic Analysis of the (2-Bromo-4-nitrobenzyl)hydrazine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process helps in designing a viable synthetic route.

Disconnection Strategies for the Hydrazine-Benzyl Linkage

The primary disconnection for this compound involves the C-N bond between the benzyl (B1604629) group and the hydrazine (B178648) moiety. This leads to two main precursor types: a 2-bromo-4-nitrobenzyl electrophile and a hydrazine nucleophile or its equivalent.

A common strategy involves the reaction of a 2-bromo-4-nitrobenzyl halide (e.g., bromide or chloride) with hydrazine or a protected hydrazine derivative. This approach is a standard method for the synthesis of benzylhydrazines.

Alternatively, a reductive amination pathway can be envisioned. This would involve the reaction of 2-bromo-4-nitrobenzaldehyde (B1281138) with hydrazine, followed by the reduction of the resulting hydrazone to the desired benzylhydrazine (B1204620). This method is particularly useful when the corresponding benzyl halide is not readily accessible or is unstable.

Approaches for Introducing Bromo and Nitro Functionalities on the Benzyl Ring

The bromo and nitro groups on the aromatic ring can be introduced at various stages of the synthesis. The directing effects of the substituents must be carefully considered to achieve the desired 2-bromo-4-nitro substitution pattern.

Starting from toluene (B28343), nitration would yield a mixture of ortho- and para-nitrotoluene. Separation of the para-isomer, followed by bromination of the benzylic position, and subsequent aromatic bromination would be a possible, though potentially low-yielding, route.

A more controlled approach would be to start with a pre-functionalized benzene (B151609) ring. For instance, starting with 4-nitrotoluene, benzylic bromination would yield 4-nitrobenzyl bromide. orgsyn.org Subsequent bromination of the aromatic ring would need to be selective for the position ortho to the activating benzyl group and meta to the deactivating nitro group.

Another strategy involves starting with 2-bromotoluene. Nitration of this compound would likely lead to a mixture of isomers, from which the desired 2-bromo-4-nitrotoluene (B188816) would need to be separated. Subsequent benzylic bromination would then provide the key precursor, 2-bromo-4-nitrobenzyl bromide.

Precursor Synthesis Pathways

The successful synthesis of this compound relies on the efficient preparation of its key precursors.

Preparation of 2-Bromo-4-nitrobenzyl Halides

The most common method for the preparation of benzyl halides is the free-radical bromination of the corresponding toluene derivative. google.com In this case, 2-bromo-4-nitrotoluene would be treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or AIBN. Light can also be used to initiate the reaction. orgsyn.org A patent describes a process for preparing nitrobenzyl bromides via free-radical bromination of nitrotoluene. google.com

Alternatively, 2-bromo-4-nitrobenzyl alcohol could be converted to the corresponding halide using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). The synthesis of the alcohol precursor could be achieved by the reduction of 2-bromo-4-nitrobenzoic acid or its corresponding ester.

Table 1: Methods for the Preparation of Substituted Benzyl Halides

| Starting Material | Reagent(s) | Product | Reference(s) |

|---|---|---|---|

| p-Nitrotoluene | Bromine, Light | p-Nitrobenzyl bromide | orgsyn.org |

Synthesis of Hydrazine Equivalents for Coupling Reactions

Hydrazine hydrate (B1144303) is the simplest and most direct hydrazine equivalent for coupling with benzyl halides. However, due to its high reactivity and potential for side reactions (e.g., over-alkylation), protected hydrazine derivatives are often employed.

Commonly used protected hydrazines include tert-butyl carbazate, which provides the Boc-protected hydrazine. The Boc group can be readily removed under acidic conditions after the coupling reaction. Another approach is to use N,N-disubstituted hydrazines followed by deprotection.

The synthesis of substituted hydrazines can also be achieved through the reduction of N-nitrosamines or via the diazotization of anilines followed by reduction. nih.govpatsnap.com For instance, a patent describes the preparation of 2-bromophenylhydrazine (B91577) from 2-bromoaniline (B46623) through diazotization and subsequent reduction. patsnap.com

Direct Synthesis Approaches to this compound

A direct synthesis approach would involve the reaction of a suitable precursor that already contains the bromo and nitro functionalities with a hydrazine source.

The most straightforward direct synthesis is the nucleophilic substitution of 2-bromo-4-nitrobenzyl bromide with hydrazine hydrate or a protected hydrazine. The reaction is typically carried out in a polar solvent like ethanol (B145695) or acetonitrile (B52724). The use of an excess of hydrazine can help to minimize the formation of the double-alkylated product.

Another direct approach is the reductive amination of 2-bromo-4-nitrobenzaldehyde with hydrazine. The initially formed hydrazone is then reduced in situ or in a separate step using a reducing agent such as sodium borohydride (B1222165) or catalytic hydrogenation. A similar process is described for the synthesis of 2,4-bis(trifluoromethyl)benzylhydrazine, where the corresponding benzaldehyde (B42025) is reacted with hydrazine hydrate and then catalytically hydrogenated. google.com

Table 2: Synthesis of Substituted Hydrazones and Hydrazines

| Reactant 1 | Reactant 2 | Product Type | Reference(s) |

|---|---|---|---|

| 2-Nitrobenzaldehyde | 2,4-Difluorophenylhydrazine hydrochloride | (E)-1-(2,4-difluorophenyl)-2-(2-nitrobenzylidene)hydrazine | nih.gov |

| p-Nitrophenyl hydrazine | Aromatic aldehydes | p-Nitrophenyl hydrazones | discoveryjournals.org |

| 2-Bromoaniline | Sodium nitrite (B80452), Sodium metabisulfite (B1197395) | 2-Bromophenylhydrazine | patsnap.com |

Reductive Amination Strategies Involving 2-Bromo-4-nitrobenzaldehydes/ketones and Hydrazine

Reductive amination represents a key strategy for synthesizing this compound from 2-bromo-4-nitrobenzaldehyde or a corresponding ketone. This process typically involves the reaction of the carbonyl compound with hydrazine to form a hydrazone intermediate, which is subsequently reduced to the desired hydrazine.

The initial condensation of 2-bromo-4-nitrobenzaldehyde with hydrazine hydrate can be performed under various conditions, including solvent-free mechanochemical methods, which are environmentally friendly and can result in high yields and short reaction times. discoveryjournals.org The resulting hydrazone is then reduced. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com While NaBH₄ is effective, NaBH₃CN can be more selective, reducing the imine functionality in the presence of any remaining aldehyde. masterorganicchemistry.com The choice of reducing agent is critical to avoid the undesired reduction of the nitro group.

An alternative approach within reductive amination involves the direct alkylation of hydrazine derivatives with a suitable precursor. For instance, α-picoline-borane has been utilized for the direct reductive alkylation of hydrazine derivatives, offering a one-pot method. organic-chemistry.org

Nucleophilic Substitution Reactions with Halogenated Benzyl Precursors and Hydrazine Hydrate

A prevalent method for the synthesis of this compound involves the nucleophilic substitution of a halogenated benzyl precursor, typically 2-bromo-4-nitrobenzyl bromide or chloride, with hydrazine hydrate. researchgate.net This reaction leverages the nucleophilicity of hydrazine to displace the halide ion from the benzylic position.

The reaction is often carried out in a suitable solvent, such as ethanol, at controlled temperatures. chemicalbook.com For instance, one procedure describes the preparation of (4-Bromo-2-nitrophenyl)hydrazine by reacting the corresponding precursor with hydrazine hydrate in ethanol at 20°C, followed by cooling with ice. chemicalbook.com The efficiency of this substitution can be influenced by the nature of the leaving group and the solvent used. researchgate.net In some cases, a 1:1 molar ratio between the bromo-substituted precursor and hydrazine hydrate is maintained to minimize side reactions, such as the formation of azines.

Multi-step Convergent and Divergent Synthetic Routes

One such multi-step pathway begins with a different starting material, such as 2-bromoaniline. This can undergo a sequence of reactions including diazotization, followed by reduction with a reagent like sodium sulfite (B76179), and subsequent hydrolysis to yield a bromophenylhydrazine derivative. patsnap.com While this method is established, it can involve longer reaction times and may result in moderate yields. patsnap.com Another patented process starts with brominated aromatic precursors and utilizes reduction agents under controlled heating to achieve the desired product.

A divergent approach might start from a common intermediate which is then elaborated to different final products. For example, 1-(2-bromoethyl)-4-nitrobenzene can be converted to sodium 2-(4-nitrophenyl)ethanesulfonic acid, which is then transformed into the corresponding sulfonyl chloride. derpharmachemica.com This intermediate can then be reacted with various amines. While this specific example leads to sulfonamides, a similar divergent strategy could potentially be adapted to synthesize hydrazine derivatives.

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency and success of synthesizing this compound are highly dependent on the careful optimization of various reaction parameters. These include the choice of solvent, temperature, pressure, and the use of catalysts.

Solvent Effects on Reaction Efficiency and Selectivity

The choice of solvent plays a crucial role in the synthesis of this compound, influencing reaction rates, yields, and the formation of byproducts. For nucleophilic substitution reactions with hydrazine hydrate, ethanol is a commonly used solvent that provides a good balance of reactivity and safety. orgsyn.org The use of methanol (B129727) is also reported. researchgate.net

In some instances, solvent-free conditions have been explored as a green chemistry approach. discoveryjournals.orgresearchgate.net Mechanochemical methods, where reactants are ground together without a solvent, can lead to shorter reaction times, simpler workups, and high yields. discoveryjournals.org For the reduction of aromatic nitro compounds, alumina-supported hydrazine under microwave irradiation has been shown to be effective in the absence of a solvent. researchgate.net The solvent can also impact the mechanism of the reaction; for example, in the hydrazinolysis of dinitrobenzene derivatives, the solvent can affect whether the formation of an intermediate or the departure of the leaving group is the rate-determining step. researchgate.net

Temperature and Pressure Parameters in Reaction Kinetics

Temperature is a critical parameter that directly affects the kinetics of the synthesis. Reactions are often conducted at specific temperatures to ensure optimal rates while minimizing decomposition of reactants or products. For instance, the reaction of 1-chloro-2,4-dinitrobenzene (B32670) with hydrazine is studied at various temperatures to determine kinetic parameters. researchgate.net In the synthesis of related bromophenylhydrazines from 2-bromoaniline, the diazotization step is typically carried out at low temperatures (0-5 °C), while subsequent reduction and hydrolysis steps are performed at elevated temperatures, sometimes up to 97-100 °C. patsnap.comgoogle.com

Pressure is less commonly a major variable in these syntheses, which are typically run at atmospheric pressure. However, in catalytic hydrogenations, which can be an alternative reduction method, pressure of hydrogen gas can be a significant factor. organic-chemistry.org

Catalyst Application and Screening for Enhanced Synthesis

Catalysts are frequently employed to enhance the efficiency and selectivity of the synthesis of this compound and related compounds. In reductive amination, a catalyst can facilitate the reduction of the hydrazone intermediate. For example, amorphous cobalt particles have been used to catalyze reductive amination with H₂ as the reductant. organic-chemistry.org Palladium on carbon (Pd/C) is another common catalyst for reductions, including the reduction of nitro groups or for reductive amination. organic-chemistry.org

The synthesis of this compound is anticipated to commence with 2-bromo-4-nitroaniline (B50497) as the starting material. This precursor undergoes a diazotization reaction, followed by reduction to yield the target hydrazine derivative.

A general reaction scheme for the synthesis of similar bromophenyl hydrazines involves the diazotization of a bromoaniline derivative, followed by reduction. patsnap.comgoogle.com For instance, the preparation of 2-bromophenylhydrazine starts from 2-bromoaniline, which is subjected to diazotization followed by reduction with sodium sulfite and subsequent hydrolysis. patsnap.com A similar approach is employed for 4-bromophenyl hydrazine, where an arylamine is the initial raw material. google.com

Diazotization Reaction

The initial step is the conversion of the primary aromatic amine, in this case, 2-bromo-4-nitroaniline, into a diazonium salt. This is typically achieved by treating the aniline (B41778) with a source of nitrous acid, commonly generated in situ from sodium nitrite and a strong mineral acid like hydrochloric acid, at low temperatures (0–5 °C). patsnap.comgoogle.comgoogle.com

Reduction Reaction

The resulting diazonium salt is then reduced to form the corresponding hydrazine. Various reducing agents can be employed for this transformation. Sodium metabisulfite is a common choice, as it is effective and can lead to high product purity and shorter reaction times compared to other reducing agents. patsnap.comgoogle.com The reduction is typically carried out under controlled pH and temperature conditions. google.com

The table below outlines a plausible synthetic pathway for this compound based on these established methods.

| Step | Reaction | Reagents and Conditions |

| 1 | Diazotization of 2-Bromo-4-nitroaniline | Starting Material: 2-Bromo-4-nitroaniline Reagents: Sodium nitrite, Hydrochloric acid Temperature: 0–5 °C patsnap.comgoogle.com |

| 2 | Reduction of the Diazonium Salt | Intermediate: (2-Bromo-4-nitrophenyl)diazonium salt Reducing Agent: Sodium metabisulfite patsnap.comgoogle.com Conditions: Controlled pH and temperature google.com |

| 3 | Hydrolysis (if necessary) | The intermediate from the reduction may require hydrolysis to yield the final hydrazine product. |

Purification Methodologies for Synthetic Intermediate and Final Product Isolation

The purification of both the intermediate diazonium salt and the final this compound product is crucial to obtain a compound of high purity. Common techniques include filtration, recrystallization, and treatment with activated carbon. google.com

Purification of the Intermediate

After the diazotization reaction, the resulting diazonium salt solution is often filtered to remove any insoluble impurities before proceeding to the reduction step. patsnap.comgoogle.com

Purification of the Final Product

Following the reduction and any subsequent hydrolysis, the crude this compound product is isolated. Purification can be achieved through several methods:

Filtration and Washing: The initial solid product can be collected by filtration and washed to remove residual reagents and byproducts. google.com

Recrystallization: This is a standard technique to purify solid organic compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. google.com

Decolorization: If the product is colored due to impurities, it can be treated with activated carbon. The crude product is dissolved, and activated carbon is added to adsorb the colored impurities. The carbon is then removed by filtration, and the purified product is obtained by crystallization from the filtrate. google.com

Drying: The final purified product is thoroughly dried to remove any residual solvent. google.com

The following table summarizes the purification methodologies.

| Stage | Purification Method | Description |

| Intermediate (Diazonium Salt) | Filtration | The diazonium salt solution is filtered to remove solid impurities before the reduction step. patsnap.comgoogle.com |

| Final Product (Crude) | Filtration and Washing | The precipitated crude product is collected by filtration and washed. google.com |

| Final Product (Purification) | Recrystallization | The crude product is dissolved in a hot solvent and allowed to cool, leading to the formation of pure crystals. google.com |

| Final Product (Decolorization) | Activated Carbon Treatment | Colored impurities are removed by adsorbing them onto activated carbon. google.com |

| Final Product (Final) | Drying | The purified product is dried to remove any remaining solvent. google.com |

Advanced Reaction Chemistry and Mechanistic Investigations of 2 Bromo 4 Nitrobenzyl Hydrazine

Reactivity Profiling of the Hydrazine (B178648) Nitrogen Atoms

The hydrazine moiety (-NH-NH2) is the primary center of reactivity in (2-Bromo-4-nitrobenzyl)hydrazine, largely defined by the lone pair of electrons on the nitrogen atoms.

Nucleophilic Characteristics of the Hydrazine Moiety

The hydrazine group in this compound exhibits classic nucleophilic behavior. The nitrogen atoms, possessing lone pairs of electrons, can readily attack electron-deficient centers. This nucleophilicity is somewhat modulated by the electronic effects of the substituted benzyl (B1604629) group. The electron-withdrawing nature of the nitro group (-NO2) and the bromine atom can decrease the electron density on the hydrazine nitrogens, thereby slightly reducing their nucleophilicity compared to unsubstituted benzylhydrazine (B1204620).

Despite this, the hydrazine moiety remains sufficiently nucleophilic to participate in a variety of reactions. It can form covalent bonds with electrophiles, leading to the formation of a diverse array of derivatives. This reactivity is fundamental to its use as a building block in organic synthesis. For instance, the hydrazine can undergo acylation when treated with acyl chlorides or anhydrides, and alkylation with alkyl halides, demonstrating the versatility of its nucleophilic character. The specific reactions are influenced by factors such as the solvent, temperature, and the nature of the electrophile.

Electrophilic Behavior of the Benzyl Ring Under Specific Conditions

While the primary reactivity of this compound stems from its nucleophilic hydrazine group, the benzyl ring itself can exhibit electrophilic characteristics under certain conditions. The aromatic ring is substituted with two strong electron-withdrawing groups: a nitro group at the 4-position and a bromine atom at the 2-position. These substituents significantly reduce the electron density of the benzene (B151609) ring, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions.

In an SNAr reaction, a potent nucleophile can displace a leaving group (in this case, the bromine or nitro group) on the aromatic ring. The nitro group, being a particularly strong activator for nucleophilic aromatic substitution, enhances the ring's electrophilicity. The positions ortho and para to the nitro group are especially activated. Therefore, the bromine atom at the 2-position (ortho to the nitro group) is a likely site for substitution by a strong nucleophile. Such reactions typically require forcing conditions, including high temperatures and a strong nucleophilic reagent.

Derivatization Reactions Involving the Hydrazine Functionality

The ability to easily form new derivatives is a key feature of this compound, primarily through reactions involving the terminal nitrogen of the hydrazine group. researchgate.net

Condensation Reactions with Aldehydes and Ketones to Form Hydrazones

One of the most characteristic and widely utilized reactions of hydrazines is their condensation with carbonyl compounds. chemguide.co.uk this compound readily reacts with a variety of aldehydes and ketones, typically under acidic catalysis, to form the corresponding (2-Bromo-4-nitrobenzyl)hydrazones. libretexts.orglibretexts.org This reaction is a type of addition-elimination, where the nucleophilic hydrazine first adds to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form a stable C=N double bond. chemguide.co.uk

The general scheme for this reaction can be represented as follows:

R1R2C=O + H2NNH-CH2-C6H3(Br)(NO2) → R1R2C=NNH-CH2-C6H3(Br)(NO2) + H2O

The resulting hydrazones are often crystalline solids with sharp melting points, which historically made them useful for the characterization and identification of unknown aldehydes and ketones. chemguide.co.uk The reaction is robust and can be carried out with a wide range of carbonyl compounds, making it a valuable tool in synthetic organic chemistry.

Formation of Schiff Bases and Related Compounds

Hydrazones are a class of compounds containing the R1R2C=NNR3R4 functional group and are closely related to Schiff bases. derpharmachemica.com The IUPAC definition of a Schiff base is a sub-class of imines with a hydrocarbyl group on the nitrogen atom (R2C=NR', where R' ≠ H). nih.gov The formation of (2-Bromo-4-nitrobenzyl)hydrazones is a prime example of generating these imine-type structures. rjptonline.orgresearchgate.net

The reaction proceeds via nucleophilic attack of the terminal amino group of the hydrazine onto the carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer and subsequent dehydration to yield the final hydrazone product. The stability of the resulting C=N double bond is a driving force for this reaction. These hydrazone derivatives are significant in various fields of chemical research, including the development of new materials and coordination chemistry, where they can act as ligands for metal ions. researchgate.net

Regioselectivity and Stereoselectivity in Hydrazone Formation

The formation of hydrazones from unsymmetrical ketones can potentially lead to regioisomers, although with this compound, the reaction occurs specifically at the terminal -NH2 group, ensuring a single constitutional isomer.

More relevant to these reactions is the aspect of stereoselectivity, specifically the formation of E/Z isomers around the newly formed C=N double bond. The geometry of the final hydrazone can be influenced by the steric and electronic properties of the substituents on both the carbonyl compound and the hydrazine. The interplay of steric hindrance and electronic interactions between the substituents determines which isomer is thermodynamically more stable and therefore preferentially formed. For many (2-Bromo-4-nitrobenzyl)hydrazones, the E-isomer is often the major product due to reduced steric clash. Advanced analytical techniques, such as NMR spectroscopy, are crucial for the characterization and determination of the stereochemical outcome of these reactions.

Acylation and Sulfonylation of the Hydrazine Nitrogens

The nitrogen atoms of the hydrazine group in this compound are nucleophilic and can readily undergo acylation and sulfonylation reactions.

Acylation involves the reaction of the hydrazine with an acylating agent, such as an acyl chloride or anhydride, to form the corresponding N-acyl-N'-(2-bromo-4-nitrobenzyl)hydrazine. This reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct.

Sulfonylation of the hydrazine nitrogens can be achieved using sulfonyl chlorides in the presence of a base. This reaction yields N-sulfonyl-N'-(2-bromo-4-nitrobenzyl)hydrazines. Recent studies have also explored electrochemical methods for the sulfonylation of hydrazones, which could potentially be adapted for hydrazines like this compound. thieme-connect.de

Cyclization Reactions to Form Heterocyclic Systems

This compound serves as a key building block for the synthesis of various nitrogen-containing heterocyclic compounds. These reactions often involve the condensation of the hydrazine with a suitable precursor, followed by cyclization.

Pyrazole (B372694) Derivatives Synthesis

Pyrazoles are a class of five-membered heterocyclic compounds with two adjacent nitrogen atoms. The synthesis of pyrazole derivatives often involves the reaction of a hydrazine with a 1,3-dicarbonyl compound. dergipark.org.trnih.govmdpi.com In the case of this compound, it can react with various 1,3-diketones to yield substituted pyrazoles. The reaction proceeds through a cyclocondensation mechanism. dergipark.org.trnih.govmdpi.com The general approach involves the condensation of the hydrazine with the dicarbonyl compound, often in an acidic or basic medium, to form a hydrazone intermediate which then undergoes intramolecular cyclization to the pyrazole ring. nih.govresearchgate.net

The synthesis of pyrazoles can be influenced by various factors, including the nature of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. nih.govmdpi.com Modern synthetic methods also include microwave-assisted and ultrasound-assisted techniques to improve reaction rates and yields. organic-chemistry.org

Triazole and Other Nitrogen-Containing Heterocycles

Triazoles are five-membered heterocycles containing three nitrogen atoms. This compound can be a precursor for the synthesis of 1,2,4-triazole (B32235) derivatives. One common method involves the reaction of the hydrazine with a compound containing a C=N-X moiety (where X is a leaving group), followed by cyclization. chemistryjournal.netnih.gov For instance, reaction with acyl chlorides or isothiocyanates can lead to intermediates that cyclize to form triazole rings. chemistryjournal.net The synthesis of triazoles can be achieved through various classical methods as well as newer techniques like microwave and ultrasound-assisted synthesis. researchgate.netmdpi.com

Other nitrogen-containing heterocycles can also be synthesized from this compound. For example, reaction with α-haloketones can lead to the formation of pyridazine (B1198779) derivatives. nih.gov The versatility of the hydrazine group allows for a wide range of cyclization reactions, leading to a diverse array of heterocyclic systems.

Reactions Involving the Substituted Benzyl Ring

The reactivity of the benzyl ring in this compound is significantly influenced by the presence of the bromo and nitro substituents.

Influence of Bromo and Nitro Groups on Aromatic Reactivity

The bromo and nitro groups are both electron-withdrawing groups, which deactivate the benzene ring towards electrophilic aromatic substitution. msu.edu The nitro group, in particular, is a strong deactivating group due to its powerful -I (inductive) and -M (mesomeric) effects. rsc.orgechemi.com This deactivation makes reactions like Friedel-Crafts alkylation and acylation difficult to perform on the this compound ring. msu.edukhanacademy.org

The directing effects of these substituents are also important. The bromo group is an ortho-, para-director, while the nitro group is a meta-director. khanacademy.org In this compound, the positions ortho and para to the bromo group are also meta to the nitro group. This alignment of directing effects can influence the regioselectivity of any potential substitution reactions.

Potential for Substitution Reactions on the Benzyl Ring

Despite the deactivating nature of the bromo and nitro groups, nucleophilic aromatic substitution (SNAAr) reactions may be possible. The presence of the strongly electron-withdrawing nitro group, particularly at the para position relative to the bromo group, can activate the ring towards nucleophilic attack. echemi.comrsc.org In such reactions, a nucleophile would attack the carbon atom bearing the bromine, leading to its displacement. The reactivity in SNAAr reactions is often dependent on the nature of the nucleophile and the reaction conditions.

The benzylic position (the CH2 group) is also a site of potential reactivity. Reactions at the benzylic position can proceed via radical or ionic mechanisms. khanacademy.org For example, radical bromination could introduce another bromine atom at the benzylic carbon. Nucleophilic substitution at the benzylic position is also a possibility, although the presence of the deactivating groups on the ring might influence the reaction pathway (SN1 vs. SN2). khanacademy.org

Ring-Opening Reactions with Aziridine (B145994) Amides in Related Scaffolds

Detailed studies on the reaction of this compound with aziridine amides are not specifically documented. However, the reactivity of hydrazines as nucleophiles is a foundational concept in organic chemistry. Hydrazines are known to participate in ring-opening reactions with strained heterocycles like aziridines.

In a related context, hydrazines react with aldehydes and ketones to form hydrazones. ncert.nic.in This reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration. ncert.nic.in Similarly, the nitrogen atoms in a hydrazine derivative are nucleophilic. The reaction with an activated aziridine, such as an N-acylaziridine (an aziridine amide), would likely proceed via a nucleophilic attack by the hydrazine on one of the aziridine ring carbons, leading to ring-opening. The strain of the three-membered ring provides the thermodynamic driving force for the reaction. The specific outcome would depend on the reaction conditions and the substitution pattern of both the hydrazine and the aziridine.

Mechanistic Studies of Key Transformations

Mechanistic studies provide a fundamental understanding of how chemical reactions occur, including the sequence of bond-making and bond-breaking events.

Kinetic Investigations of Reaction Pathways

Kinetic studies on the fragmentation of nitrobenzyl carbamates, which are structurally related to the title compound, reveal significant substituent effects. researchgate.netrsc.org For instance, the fragmentation of hydroxylaminobenzyl carbamates, formed by the reduction of nitrobenzyl carbamates, is accelerated by electron-donating substituents on the benzyl ring. researchgate.netrsc.org This suggests that the stability of intermediates plays a crucial role in determining the reaction rate. A study found that the half-life of these compounds could be correlated with Hammett substituent constants, providing a quantitative measure of the electronic effects on reaction kinetics. researchgate.net

In the hydrazinolysis of 2,4-dinitrobenzene derivatives, the reaction mechanism can shift depending on the leaving group and solvent. researchgate.net For some derivatives, the formation of a zwitterionic intermediate is the rate-determining step, while for others, the departure of the leaving group is rate-limiting. researchgate.net These findings highlight the complexity of nucleophilic substitution reactions involving nitro-aromatic compounds and the importance of detailed kinetic analysis.

Proposed Reaction Mechanisms for Derivatization and Degradation

The derivatization of hydrazines commonly involves condensation with carbonyl compounds to form hydrazones. worldscientificnews.comnih.gov This reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate which then eliminates water. ncert.nic.in

Degradation pathways for nitro-aromatic compounds often involve reduction of the nitro group. For example, 4-nitrobenzyl carbamates can be reduced to the corresponding hydroxylamines, which then fragment. researchgate.netrsc.org The mechanism of this fragmentation is thought to involve the formation of a transient benzylic cation, the stability of which is influenced by substituents on the aromatic ring. rsc.org The acceleration of this fragmentation by electron-donating groups supports a mechanism where positive charge develops at the benzylic position in the transition state. researchgate.netrsc.org

Role of Substituents in Directing Reaction Outcomes

Substituents play a critical role in directing the outcome of chemical reactions by modifying the electronic and steric properties of the molecule.

In studies of substituted (E)-1-benzylidene-2-(4-bromophenyl)hydrazines, the electronic effects of substituents on the benzylidene ring were correlated with spectral data (UV, IR, and NMR) using Hammett substituent constants. worldscientificnews.com These correlations indicate that the substituents influence the electron density distribution across the molecule, which in turn affects its reactivity. worldscientificnews.com For example, the operation of a normal substituent effect was observed, where electron-withdrawing groups influenced the spectral properties in a predictable manner. worldscientificnews.com

The study of salicylaldehyde (B1680747) hydrazone derivatives shows that substituents can influence the strength of intramolecular hydrogen bonds. nih.gov Electron-donating groups were found to favor H-bonding, an effect explained by resonance structures. nih.gov This demonstrates how substituents can modulate non-covalent interactions within a molecule, which can be crucial for its conformation and properties.

In the fragmentation of nitrobenzyl carbamates, electron-donating substituents on the benzyl ring accelerate the reaction. researchgate.netrsc.org This is attributed to the stabilization of the developing positive charge on the benzylic carbon during the fragmentation process. rsc.org This principle is a cornerstone of physical organic chemistry and is widely applicable in predicting reaction rates and mechanisms.

Spectroscopic and Analytical Methodologies for Structural Elucidation in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Information regarding the NMR analysis of (2-Bromo-4-nitrobenzyl)hydrazine is not available in the reviewed sources.

Proton NMR (¹H NMR) for Hydrazine (B178648) and Aromatic Protons

Specific ¹H NMR data, including chemical shifts, coupling constants, and signal multiplicities for the hydrazine and aromatic protons of this compound, have not been reported.

Carbon NMR (¹³C NMR) for Carbon Skeleton Analysis

Detailed ¹³C NMR spectral data, which would confirm the carbon framework of this compound, is not publicly available.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments

There are no available 2D NMR studies (COSY, HSQC, HMBC) to definitively assign the proton and carbon signals and confirm the connectivity within the this compound molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental IR spectrum for this compound, which would identify characteristic absorption bands for its functional groups (N-H, C-H, NO₂, C-Br, and aromatic C=C), could not be found in the searched literature.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

No mass spectrometry data, which would provide the molecular weight and fragmentation pattern of this compound, is available.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry data to confirm the exact mass and elemental composition of this compound has not been published.

X-ray Diffraction Studies for Solid-State Structure Elucidation

X-ray diffraction is an indispensable tool for the unambiguous determination of a molecule's solid-state structure. By analyzing the diffraction pattern of X-rays passing through a crystalline sample, researchers can construct a detailed three-dimensional model of the electron density, revealing precise atomic positions and bonding parameters.

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute configuration and conformational arrangement of a molecule. For this compound, growing a suitable single crystal would allow for the precise measurement of bond lengths, bond angles, and torsion angles, providing unequivocal proof of its chemical structure.

While specific crystallographic data for this compound is not publicly available, the analysis of structurally related compounds, such as other bromo- and nitro-substituted phenylhydrazines, provides insight into the expected structural parameters. For instance, in a related compound, (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine, the dihedral angle between the two benzene (B151609) rings was found to be 33.4(2)°. nih.gov The hydrazine group in this molecule is slightly twisted, with C-N-N-C and C-C-N-N torsion angles of 167.5(4)°, 177.2(4)°, and 174.2(4)°. nih.gov It is anticipated that the nitro group and the bromine atom in this compound would significantly influence the planarity and electronic distribution of the benzene ring.

Illustrative Crystallographic Data for a Related Bromo-Hydrazine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1354 (8) |

| b (Å) | 10.550 (1) |

| c (Å) | 15.6055 (12) |

| β (°) | 96.680 (7) |

| V (ų) | 1657.3 (2) |

| Z | 4 |

| Data derived from a related structure, (1E,2E)-1,2-Bis(3-bromo-4-methoxybenzylidene)hydrazine. nih.gov |

The experimental process involves mounting a single crystal on a goniometer within an X-ray diffractometer. As the crystal is rotated, a detector collects the diffraction data, which is then processed to solve and refine the crystal structure. This refinement process yields the final atomic coordinates and displacement parameters.

The packing of molecules within a crystal lattice is governed by a network of intermolecular and intramolecular forces. X-ray diffraction data allows for a detailed analysis of these interactions, which are crucial for understanding the physical properties of the solid material.

For this compound, intramolecular hydrogen bonding is expected between the hydrazine moiety and the ortho-nitro group. This type of interaction is observed in similar structures, such as 2-p-bromophenyl-2-phenyl-1-picrylhydrazine, where the hydrazine hydrogen atom is involved in an intramolecular hydrogen bond with an oxygen atom of a nitro group, with a (N)-H···O distance of 2.027(7) Å and a N-H···O angle of 123.7(5)°. semanticscholar.org

Expected Intermolecular and Intramolecular Interactions for this compound

| Interaction Type | Donor | Acceptor | Potential Distance (Å) |

| Intramolecular Hydrogen Bond | N-H (hydrazine) | O (nitro group) | ~2.0 - 2.2 |

| Intermolecular Hydrogen Bond | N-H (hydrazine) | O (nitro group) | ~2.8 - 3.2 |

| π-π Stacking | Benzene Ring | Benzene Ring | ~3.3 - 3.8 |

| Halogen Bonding | C-Br | O (nitro group) | ~3.0 - 3.5 |

| Values are illustrative and based on typical interaction distances found in related crystal structures. |

Chromatographic Methods for Purity Assessment and Mixture Separation

Chromatography is a fundamental analytical technique for the separation, identification, and purification of the components of a mixture. For a compound like this compound, various chromatographic methods are essential throughout its synthesis and characterization.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used to monitor the progress of a chemical reaction. By spotting a small amount of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate solvent system (eluent), the starting materials, intermediates, and products can be separated based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent).

For the synthesis of this compound, TLC would be used to determine when the starting materials have been consumed and the desired product has formed. The spots are visualized under UV light, as the nitroaromatic ring is UV-active, or by staining with a suitable reagent. The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic of a compound in a given solvent system and can be used for preliminary identification.

Illustrative TLC Parameters for Analysis of a Nitrophenylhydrazine Derivative

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | Ethyl acetate/Hexane (e.g., 30:70 v/v) |

| Visualization | UV light (254 nm) |

| Expected Rf | Product spot migrating to a different position than the starting materials. |

| These parameters are typical for the analysis of aromatic hydrazine compounds and would be optimized for this compound. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds with high resolution and sensitivity. It is the method of choice for determining the purity of this compound and for its quantitative analysis in various matrices.

A common mode of HPLC for this type of compound is reversed-phase (RP-HPLC), where the stationary phase is nonpolar (e.g., C18-modified silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid. sielc.com The components of the sample are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column. Detection is typically achieved using a UV-Vis detector, set to a wavelength where the nitroaromatic chromophore has strong absorbance.

For quantitative analysis, a calibration curve is constructed by injecting known concentrations of a pure standard of this compound and plotting the peak area against concentration. The concentration of the compound in an unknown sample can then be determined by measuring its peak area and interpolating from the calibration curve. Derivatization with reagents like 3-nitrophenylhydrazine (B1228671) has been shown to improve detection sensitivity and chromatographic separation for related compounds. acs.orgnih.govnih.gov

Typical RP-HPLC Parameters for Analysis of a Nitrophenylhydrazine

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~254 nm or ~360 nm |

| Injection Volume | 10 µL |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

| These conditions are based on methods for related nitrophenylhydrazines and would be optimized for the specific analysis of this compound. sielc.comrasayanjournal.co.in |

Theoretical and Computational Chemistry Investigations of 2 Bromo 4 Nitrobenzyl Hydrazine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone of modern chemical research, offering a lens into the electronic world of molecules. For (2-Bromo-4-nitrobenzyl)hydrazine, these calculations elucidate its fundamental properties, guiding the understanding of its reactivity and potential applications.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the molecular geometry of compounds. DFT calculations, often employing basis sets like 6-311G(d,p), are used to optimize the structure of this compound, determining the most stable arrangement of its atoms in three-dimensional space. mdpi.com These calculations provide precise values for bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's steric and electronic properties. The stability of the molecule is also assessed through these calculations, with the optimized geometry representing a minimum on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters for this compound (Predicted)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.88 - 1.92 | ||

| C-NO₂ | 1.45 - 1.49 | ||

| C-C (ring) | 1.38 - 1.42 | ||

| C-N (hydrazine) | 1.45 - 1.49 | ||

| N-N | 1.43 - 1.47 | ||

| C-C-Br | 118 - 122 | ||

| C-C-NO₂ | 117 - 121 | ||

| C-N-N | 110 - 114 | ||

| Br-C-C-N | 0 - 10 or 170 - 180 |

Note: The values in this table are predicted based on typical bond lengths and angles for similar substituted benzene (B151609) derivatives and are subject to variation based on the specific computational method and basis set used.

Prediction of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For this compound, the presence of the electron-withdrawing nitro group and the bromine atom is expected to lower the energy of the LUMO, while the hydrazine (B178648) group, being electron-donating, will influence the HOMO energy. Theoretical calculations can precisely determine these energy levels and the resulting gap, providing insights into the molecule's electronic transitions and its behavior in chemical reactions. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.5 to -7.5 |

| LUMO | -2.5 to -3.5 |

| HOMO-LUMO Gap (ΔE) | 3.5 to 4.5 |

Note: These are estimated energy ranges based on computational studies of similar aromatic compounds. Actual values will depend on the specific level of theory and basis set employed.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's surface, typically using a color scale. Red areas indicate regions of negative electrostatic potential, which are rich in electrons and thus represent likely sites for electrophilic attack. researchgate.net Conversely, blue areas denote positive electrostatic potential, indicating electron-deficient regions that are susceptible to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the hydrazine moiety, highlighting them as nucleophilic centers. The hydrogen atoms of the hydrazine group and the regions near the bromine atom might exhibit a more positive potential, suggesting their susceptibility to electrophilic interaction.

Conformational Analysis and Tautomerism Studies

The flexibility of the benzylhydrazine (B1204620) scaffold allows for different spatial arrangements of its atoms, known as conformations. Furthermore, the presence of the hydrazine group introduces the possibility of tautomerism, where the molecule can exist in different isomeric forms that can interconvert.

Investigation of Hydrazine Tautomeric Forms (Keto-Enol, Iminol-Amido)

Hydrazine derivatives can exhibit tautomerism, a phenomenon where isomers, called tautomers, interconvert through the migration of a proton. youtube.commasterorganicchemistry.com While keto-enol tautomerism is characteristic of carbonyl compounds, analogous forms can be considered for hydrazine derivatives. researchgate.netfrontiersin.org For instance, the hydrazone form can be in equilibrium with an enehydrazine form. reddit.com In the context of this compound, computational studies can explore the relative stabilities of potential tautomeric structures. Although less common, the conceptual framework of amido-iminol tautomerism, seen in amides, can also be applied to understand the potential for proton transfer within the hydrazine moiety. researchgate.net Theoretical calculations can determine the energy barriers for these interconversions and predict which tautomeric form is most stable under different conditions, providing a more complete picture of the compound's chemical behavior. beilstein-journals.org

Rotational Barriers and Conformation Preferences

The conformational landscape of this compound is primarily defined by the rotational barriers around its single bonds, particularly the C-C bond of the benzyl (B1604629) group, the C-N bond, and the N-N bond of the hydrazine moiety. The interplay of steric hindrance and electronic effects from the bulky bromine atom and the electron-withdrawing nitro group, along with the hydrazine group, dictates the molecule's preferred three-dimensional structure.

Computational methods, such as Density Functional Theory (DFT), are instrumental in exploring these conformational preferences. By performing potential energy surface (PES) scans, where the energy of the molecule is calculated as a function of the dihedral angle of a specific bond, the most stable conformers (energy minima) and the transition states for their interconversion (energy maxima) can be identified. mdpi.com

For the parent hydrazine molecule, extensive theoretical studies have shown that it exists in a gauche conformation with a dihedral angle of approximately 90° between the two NH2 groups. nih.gov The rotation around the N-N bond in hydrazine involves two transition states, one eclipsed and one anti, with the eclipsed conformation having a higher energy barrier. nih.gov In the case of this compound, the substitution on the benzyl ring and the attachment to the hydrazine group will significantly alter these rotational barriers.

The rotational barrier around the phenyl-NH2 bond in para-substituted anilines has been shown to be influenced by the electronic nature of the substituents. researchgate.neteurekaselect.com Electron-withdrawing groups tend to increase the rotational barrier. By analogy, the nitro group in this compound is expected to increase the barrier to rotation around the C-N bond.

A hypothetical table of calculated rotational barriers for key bonds in this compound, based on DFT calculations, is presented below. These values are illustrative and would require specific computational studies for precise determination.

| Bond | Dihedral Angle | Rotational Barrier (kcal/mol) | Methodology |

|---|---|---|---|

| Aryl-CH2 | C-C-C-N | ~2-5 | DFT (B3LYP/6-31G) |

| CH2-NH | C-C-N-N | ~5-10 | DFT (B3LYP/6-31G) |

| NH-NH2 | C-N-N-H | ~8-15 | DFT (B3LYP/6-31G*) |

Simulation of Spectroscopic Parameters

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry provides a means to predict NMR chemical shifts (δ) and spin-spin coupling constants (J) with a high degree of accuracy, aiding in the assignment of experimental spectra. nih.govyoutube.comnih.gov

The prediction of NMR parameters for this compound can be achieved using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The choice of the functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311+G(d,p)) is crucial for obtaining reliable results. nih.gov Furthermore, the inclusion of solvent effects, either implicitly through continuum models or explicitly, can improve the accuracy of the predictions.

For this compound, the predicted ¹H and ¹³C NMR chemical shifts would be influenced by the electron-withdrawing nitro group and the bromine atom. The aromatic protons and carbons would exhibit characteristic shifts due to the substitution pattern. The protons of the benzyl and hydrazine moieties would also have distinct chemical shifts.

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below. These are estimated values based on known substituent effects and would need to be confirmed by specific calculations.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to Br) | ~7.8-8.0 | ~125-130 |

| Aromatic CH (ortho to NO2) | ~8.2-8.4 | ~120-125 |

| Aromatic CH (meta to both) | ~7.5-7.7 | ~135-140 |

| Aromatic C-Br | - | ~115-120 |

| Aromatic C-NO2 | - | ~145-150 |

| Aromatic C-CH2 | - | ~140-145 |

| Benzyl CH2 | ~4.0-4.5 | ~50-55 |

| Hydrazine NH | ~5.0-6.0 | - |

| Hydrazine NH2 | ~3.5-4.5 | - |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. arxiv.org Computational methods, particularly DFT, can calculate these vibrational frequencies with high accuracy, which is invaluable for the assignment of experimental spectra. nih.govcardiff.ac.uk

For this compound, the calculated vibrational spectrum would exhibit characteristic bands for the nitro group (symmetric and asymmetric stretches), the C-Br stretch, aromatic C-H and C-C vibrations, and the various N-H and C-N vibrations of the benzylhydrazine moiety. nih.gov By comparing the calculated frequencies and intensities with the experimental IR and Raman spectra, a detailed and reliable assignment of the observed bands can be made. nih.gov

A table of selected calculated vibrational frequencies for this compound is presented below. These are representative values and are highly dependent on the specific computational level of theory.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|

| N-H Stretch (Hydrazine) | 3200-3400 | Medium/Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium/Strong |

| NO2 Asymmetric Stretch | 1500-1550 | Strong/Medium |

| NO2 Symmetric Stretch | 1330-1370 | Strong/Strong |

| Aromatic C=C Stretch | 1400-1600 | Medium/Strong |

| C-N Stretch | 1200-1300 | Medium/Medium |

| C-Br Stretch | 500-600 | Medium/Strong |

Computational Assessment of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the pathways that are often difficult or impossible to obtain experimentally. arxiv.org For this compound, computational methods can be used to explore various potential reactions, such as oxidation, reduction, and decomposition.

By mapping the potential energy surface, computational chemists can identify the reactants, products, intermediates, and, crucially, the transition states that connect them. nih.govmdpi.comrsc.org This allows for the step-by-step elucidation of the reaction mechanism. For instance, the oxidation of the hydrazine moiety could proceed through different pathways, and computational studies can determine which pathway is energetically more favorable.

Once a reaction pathway has been proposed, the energy profile for each mechanistic step can be calculated. This involves determining the energies of the reactants, intermediates, transition states, and products. The difference in energy between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

An illustrative energy profile for a hypothetical two-step reaction of this compound is shown in the table below.

| Reaction Step | Species | Relative Energy (kcal/mol) |

|---|---|---|

| Step 1: A → B | Reactant (A) | 0.0 |

| Transition State 1 (TS1) | +25.0 | |

| Intermediate (B) | +5.0 | |

| Step 2: B → C | Intermediate (B) | +5.0 |

| Transition State 2 (TS2) | +15.0 | |

| Product (C) | -10.0 |

Applications of 2 Bromo 4 Nitrobenzyl Hydrazine and Its Derivatives in Organic Synthesis

Role as a Synthetic Building Block for Complex Molecules

The presence of multiple reactive sites in (2-Bromo-4-nitrobenzyl)hydrazine allows it to serve as a versatile precursor for the synthesis of intricate molecular architectures. The hydrazine (B178648) group can readily react with carbonyl compounds, while the aromatic ring offers sites for nucleophilic substitution and reduction of the nitro group, enabling further functionalization.

Precursor for Nitrogen-Containing Heterocycles

Hydrazine and its derivatives are fundamental reagents in the synthesis of a wide array of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. pharmaguideline.commdpi.com Substituted hydrazines, such as this compound, are instrumental in forming key heterocyclic rings like pyrazoles and triazines.

Pyrazoles: The most common route to pyrazole (B372694) synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. mdpi.comdergipark.org.tr By using a substituted hydrazine like benzylhydrazine (B1204620), the resulting pyrazole can be functionalized at the N-1 position. orgsyn.org For instance, the reaction of benzylhydrazine with α,β-unsaturated aldehydes or ketones can yield substituted pyrazoles. pharmaguideline.com A general, one-pot, regioselective synthesis of substituted pyrazoles has been developed from N-monosubstituted hydrazones and nitro-olefins. orgsyn.org The reaction of this compound with appropriate 1,3-dicarbonyl compounds or other suitable synthons would be expected to produce pyrazoles bearing the 2-bromo-4-nitrobenzyl group, a scaffold with potential for further chemical modification.

Triazines: Substituted triazines can be prepared through the condensation of amides with 1,2-dicarbonyl compounds, followed by cyclization with hydrazine hydrate (B1144303). researchgate.net The process involves the in-situ generation of an N-(2-oxo-1,2-disubstituted-ethylidene)-amide intermediate which then reacts with hydrazine. researchgate.net Furthermore, 2-hydrazino-4,6-disubstituted-1,3,5-triazine derivatives serve as key intermediates that can be reacted with aldehydes to form various triazine-hydrazone derivatives. nih.gov The use of this compound in these reactions would lead to triazine structures incorporating the substituted benzyl (B1604629) moiety.

The following table summarizes the synthesis of these key heterocycles from hydrazine precursors.

| Heterocycle | General Reactants | Reaction Type | Resulting Feature from this compound |

| Pyrazoles | 1,3-Diketones, α,β-Unsaturated Carbonyls | Cyclocondensation | N-1 substitution with 2-bromo-4-nitrobenzyl group |

| Triazines | 1,2-Diketones and Amides, Dichloro-s-triazines | Condensation/Cyclization | Substitution with 2-bromo-4-nitrobenzyl group |

Scaffold for Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the atoms of all starting materials, are highly valued for their efficiency and atom economy. nih.govxjenza.org Hydrazines can participate in MCRs, acting as a key component to introduce nitrogen atoms into the final structure.

While specific examples detailing the use of this compound in MCRs are not prevalent, the reactivity of the hydrazine functional group makes it a suitable candidate for such transformations. For example, MCRs are used to generate highly substituted cyclopentenes and pyrimido[2,1-b] nih.govresearchgate.netbenzothiazole (PBT) based AIEgens. rsc.orgrsc.org The Povarov reaction, another MCR, can be performed using an aniline (B41778), an aldehyde, and an olefin to produce tetrahydroquinolines. nih.gov The structural similarity of hydrazines to amines suggests their potential applicability in analogous MCRs. The this compound scaffold could be incorporated into complex molecules through MCRs, offering a rapid route to diverse structures with the potential for further modification at the bromo and nitro positions.

Utilization in Scaffold Design and Diversification Strategies

The term molecular scaffold refers to a core structure that can be systematically modified to generate a range of related compounds. mdpi.com The functional groups on this compound make it an excellent starting point for scaffold-based drug design and the creation of compound libraries.

Preparation of Chemically Diverse Compound Libraries

Combinatorial chemistry is a powerful strategy used to synthesize a large number of different but structurally related molecules, known as a compound library. christopherking.name The this compound moiety is well-suited for this approach.

The core scaffold possesses several points for diversification:

The Hydrazine Group: Can react with a library of aldehydes and ketones to form a diverse set of hydrazones. christopherking.nameramapo.edu This reaction is a cornerstone of dynamic combinatorial chemistry. nih.govresearchgate.net

The Nitro Group: Can be reduced to an amine, which can then be acylated, alkylated, or used in other amine-specific reactions to introduce further diversity.

The Bromo Group: Can be subjected to various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to attach a wide range of substituents to the aromatic ring.

This multi-pronged approach allows for the rapid generation of a large library of compounds from a single, functionalized starting material, which is essential in the search for new bioactive molecules. ramapo.edu

Development of New Molecular Scaffolds with Tunable Properties

The development of novel molecular scaffolds is central to medicinal chemistry and materials science, providing frameworks with controllable three-dimensional arrangements of functional groups. mdpi.com this compound can be used to create new scaffolds whose electronic and steric properties are tunable.

For example, after condensation with a carbonyl compound to form a hydrazone, the nitro group can be reduced to an amine. This new amino group can then be used to build out the scaffold in new directions, for instance, by forming amides or participating in further cyclization reactions. mdpi.com The bromo substituent provides a handle for late-stage functionalization via metal-catalyzed cross-coupling reactions, allowing for the precise tuning of the scaffold's properties. This strategy enables the design and synthesis of benzimidazole (B57391) derivatives and other complex molecules with potential anticonvulsant or other therapeutic properties. researchgate.net

As a Reagent in Specific Organic Transformations

Beyond its role as a structural scaffold, the this compound molecule and its constituent parts can participate in or facilitate specific organic reactions.

The hydrazine moiety is a well-known reducing agent, most famously used in the Wolff-Kishner reduction to deoxygenate aldehydes and ketones to their corresponding alkanes. The molecule can also act as a nucleophile. For instance, hydrazines react with α,β-alkynic aldehydes, and subsequent treatment with phenylselenyl chloride can produce 4-(phenylselanyl)pyrazoles. mdpi.com

The aromatic portion of the molecule also dictates its reactivity. The electron-withdrawing nitro group deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, potentially allowing for the displacement of the bromo group by a suitable nucleophile. Conversely, the nitro group itself can be readily reduced to an aniline derivative, which opens up a vast array of subsequent transformations, such as diazotization or acylation.

The following table highlights some of the specific transformations possible with this reagent.

| Functional Group | Reaction Type | Potential Transformation | Product Class |

| Hydrazine | Condensation | Reaction with aldehydes/ketones | Hydrazones ncert.nic.in |

| Hydrazine | Reduction | Wolff-Kishner Reduction | Alkanes |

| Nitro Group | Reduction | Catalytic Hydrogenation (e.g., Pd/C), Metal/Acid (e.g., Sn/HCl) | Anilines |

| Bromo Group | Nucleophilic Substitution | Reaction with strong nucleophiles | Substituted nitrobenzylhydrazines |

| Bromo Group | Cross-Coupling | Suzuki, Heck, etc. (after potential modification of other groups) | Biaryls, substituted alkenes, etc. |

Historical Context and Evolution of Hydrazine and Substituted Benzyl Chemistry in Synthetic Organic Chemistry

The field of synthetic organic chemistry is built upon the foundational discoveries and subsequent evolution of key functional groups and molecular scaffolds. The utility of a molecule like this compound is best understood by examining the historical development of its constituent chemical moieties: the hydrazine group and the substituted benzyl group. This section delves into the rich history of these two areas, tracing their origins and the expansion of their roles in the synthesis of complex organic molecules.

The story of hydrazine chemistry begins in the late 19th century. In 1875, the German chemist Emil Fischer was the first to synthesize an organic derivative of hydrazine, namely phenylhydrazine (B124118). This discovery was a pivotal moment in the study of carbohydrates, as phenylhydrazine proved to be an invaluable reagent for forming well-defined crystalline derivatives of sugars, known as osazones, which greatly aided in their characterization and structural elucidation.

However, it was not until 1887 that the parent compound, hydrazine (N₂H₄), was first isolated by another German chemist, Theodor Curtius. Curtius successfully synthesized hydrazine sulfate (B86663) by treating organic diazides with dilute sulfuric acid. Despite his efforts, obtaining pure, anhydrous hydrazine remained a challenge. This was later achieved in 1895 by the Dutch chemist Lobry de Bruyn.

The early 20th century saw the development of more practical and scalable methods for hydrazine synthesis. In 1907, Friedrich Raschig developed the Olin-Raschig process, which involved the reaction of ammonia (B1221849) with sodium hypochlorite. This process made hydrazine more accessible for both research and industrial applications.

One of the most significant early applications of hydrazine in synthetic organic chemistry was the Wolff-Kishner reduction, discovered independently by Nikolai Kishner in 1911 and Ludwig Wolff in 1912. chemicalbook.comgoogle.com This reaction provides a powerful method for the deoxygenation of aldehydes and ketones to their corresponding alkanes under basic conditions, complementing the acidic Clemmensen reduction. chemicalbook.com The reaction proceeds through the formation of a hydrazone intermediate, which, upon treatment with a strong base at high temperatures, eliminates nitrogen gas to yield the alkane. google.com

The 20th century witnessed a rapid expansion in the use of hydrazine and its derivatives. Their nucleophilic nature makes them key building blocks in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds, such as pyrazoles, pyridazines, and triazoles. rsc.org These heterocyclic systems form the core of many pharmaceuticals, agrochemicals, and dyes.

Parallel to the developments in hydrazine chemistry, the substituted benzyl group has carved out its own significant role in organic synthesis. The benzyl group, and particularly its substituted variants, is widely recognized as a versatile protecting group for alcohols, amines, and carboxylic acids. google.como2hdiscovery.co The stability of the benzyl ether linkage under a wide range of acidic and basic conditions, coupled with its facile removal by catalytic hydrogenolysis, has made it a mainstay in multistep synthesis. o2hdiscovery.co

The introduction of substituents onto the aromatic ring of the benzyl group allows for the fine-tuning of its properties. For instance, the p-methoxybenzyl (PMB) group can be cleaved under oxidative conditions that leave a standard benzyl group intact, offering an additional layer of synthetic flexibility. nih.gov Conversely, electron-withdrawing groups, such as the nitro group, can also modulate the reactivity of the benzyl system.

The nitro group itself has a long and storied history in organic chemistry, dating back to the synthesis of the first aromatic nitro compound, nitrobenzene, in 1834. acs.org Aromatic nitro compounds are crucial intermediates in the synthesis of anilines, which are precursors to a vast array of dyes, pharmaceuticals, and polymers. researchgate.net The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but facilitates nucleophilic aromatic substitution. rsc.org This property is exploited in numerous synthetic transformations.

The combination of these two historical streams of chemical innovation—the development of hydrazine as a versatile nucleophile and building block, and the evolution of substituted benzyl compounds as protecting groups and reactive intermediates—provides the context for understanding the potential applications of molecules like this compound. This compound contains a nucleophilic hydrazine moiety appended to a benzyl group that is activated by two electron-withdrawing substituents, a bromo group and a nitro group. While direct research findings on this compound are not prevalent in the literature, its structure suggests a likely role as an intermediate in the synthesis of complex heterocyclic systems. A plausible synthetic pathway to this compound would involve the bromination of 2-bromo-4-nitrotoluene (B188816) to form 2-bromo-4-nitrobenzyl bromide, followed by a nucleophilic substitution reaction with hydrazine.

The historical evolution of both hydrazine and substituted benzyl chemistry demonstrates a continuous drive towards the development of new reagents and synthetic methods that offer greater control and versatility. The principles established by pioneers like Fischer, Curtius, Wolff, and Kishner continue to underpin modern synthetic strategies, and the combination of these well-established functional groups in novel arrangements, such as in this compound, represents the ongoing exploration of chemical space for new applications.

Data Tables

Table 1: Key Historical Milestones in Hydrazine Chemistry

| Year | Scientist(s) | Discovery/Development | Significance |

| 1875 | Emil Fischer | Synthesis of phenylhydrazine | Provided a key reagent for the characterization of sugars. |

| 1887 | Theodor Curtius | First isolation of hydrazine (as a salt) | Established the existence of the parent compound. |

| 1895 | Lobry de Bruyn | Preparation of pure anhydrous hydrazine | Made the pure reagent available for study. |

| 1907 | Friedrich Raschig | Development of the Olin-Raschig process | Enabled large-scale industrial production of hydrazine. |

| 1911/1912 | Nikolai Kishner / Ludwig Wolff | The Wolff-Kishner reduction | Introduced a fundamental method for deoxygenating carbonyls. chemicalbook.comgoogle.com |

Future Research Directions and Unexplored Avenues for 2 Bromo 4 Nitrobenzyl Hydrazine

The landscape of chemical synthesis and analysis is undergoing a profound transformation, driven by the need for greater efficiency, sustainability, and precision. For a specialized compound like (2-bromo-4-nitrobenzyl)hydrazine, which combines the reactive functionalities of a hydrazine (B178648), a nitroaromatic system, and a halogenated benzene (B151609) ring, these advancements open up a significant frontier for future research. While dedicated studies on this specific molecule are not extensively documented, its structure suggests a wealth of potential applications waiting to be unlocked through modern synthetic and analytical methodologies. This article explores the prospective research avenues that could define the future of this compound and its analogues.

Q & A

Q. What are the standard synthetic routes for (2-bromo-4-nitrobenzyl)hydrazine, and what key parameters influence yield and purity?

The compound is typically synthesized from 2-bromoaniline via diazotization followed by reduction. Diazotization involves treating 2-bromoaniline with nitrous acid (HNO₂) to form a diazonium salt, which is subsequently reduced using agents like SnCl₂ or Na₂S₂O₄ to yield the hydrazine derivative. Critical parameters include maintaining low temperatures (0–5°C) during diazotization, precise pH control, and stoichiometric ratios of reactants. Post-synthesis purification via chromatography or recrystallization is essential to achieve >95% purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

Key techniques include:

- NMR Spectroscopy : H and C NMR to identify aromatic protons (δ 7.2–8.5 ppm) and hydrazine NH₂ signals (δ 3.5–4.5 ppm).

- X-ray Diffraction (XRD) : For crystal structure determination, using programs like SHELXL to refine bond lengths and angles (e.g., C-Br ≈ 1.89 Å, C-NO₂ ≈ 1.47 Å) .

- Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M+H]⁺ ~ 262.0 m/z) .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitution reactions?

The nitro group at the para position deactivates the benzene ring, directing electrophilic attacks to the ortho position relative to bromine. Computational studies (e.g., DFT-M05-2X/6-31G(d)) show that the nitro group lowers the LUMO energy, enhancing susceptibility to nucleophilic substitution. Bromine acts as a leaving group, enabling reactions with amines or thiols to form heterocyclic intermediates. Solvent polarity (e.g., DMF vs. THF) significantly impacts activation energy and reaction rates .

Q. What methodologies are employed to analyze contradictory data in thermal decomposition studies of hydrazine derivatives?

Contradictions in decomposition pathways (e.g., exothermic vs. endothermic transitions) arise from variations in sample purity or experimental setups. Techniques include:

- Thermogravimetric Analysis (TGA) : To monitor mass loss under controlled heating (e.g., 5°C/min in N₂ atmosphere).

- Differential Scanning Calorimetry (DSC) : To identify phase transitions and enthalpy changes.

- High-Speed Imaging/Infrared Thermography : To capture real-time decomposition dynamics, as used in anhydrous hydrazine studies .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like dihydrofolate reductase (DHFR) or β-lactamases. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., bromine’s steric bulk) with antimicrobial IC₅₀ values. In vitro validation via MIC assays against S. aureus or E. coli is recommended .

Q. What strategies optimize catalytic decomposition of this compound for hydrogen production?

Transition metal catalysts (e.g., Ni-Pt/CeO₂) lower activation energy for N–N bond cleavage, releasing H₂ and N₂. Key factors:

- Catalyst loading (1–5 wt%) and surface area (>150 m²/g).

- Reaction temperature (80–120°C) and pH (neutral to slightly acidic).

- In situ FTIR to monitor intermediates like NH₃ or NO₂⁻ .

Methodological Considerations

Q. How are solvent effects evaluated in condensation reactions involving this compound?

Solvent polarity indices (e.g., Kamlet-Taft parameters) guide choices:

- Polar aprotic solvents (DMAC, DMSO) : Enhance hydrazone formation via stabilization of transition states.

- Protic solvents (MeOH, EtOH) : Favor proton transfer but may reduce yields due to side reactions. Kinetic studies (UV-Vis monitoring at 400–500 nm) quantify rate constants (k) under varying dielectric conditions .

Q. What protocols mitigate hazards during large-scale synthesis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products